Cas no 52773-66-7 (Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Ester)

Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid,[(1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]-,phenylmethyl ester (9CI)
- (2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoate
- Carbamic acid,[(1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl...
- Carbamic acid,[(1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]-,phenylmethyl ester (9C
- Z-O-benzyl-L-tyrosine N-hydroxysuccinimide ester
- Z-tyr(bzl)-osu
- Z-TYR(TBU)-OET
- 2,5-dioxopyrrolidin-1-yl O-benzyl-N-[(benzyloxy)carbonyl]-L-tyrosinate
- Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate
- Carbamic acid, (2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(phenylmethoxy)phenyl)methyl)ethyl)-, phenylmethyl ester, (S)-
- (S)-2,5-Dioxopyrrolidin-1-yl2-(((benzyloxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoate
- 52773-66-7
- MFCD00158646
- EINECS 258-168-8
- (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoate
- NS00032581
- (S)-2,5-dioxopyrrolidin-1-yl 3-(4-(benzyloxy)phenyl)-2-(benzyloxycarbonylamino)propanoate
- Z-O-BENZYL-L-TYROSINE HYDROXYSUCCINIMIDE ESTER
- AKOS027340115
- DTXSID90200754
- YFQGJQWXLNZGIA-DEOSSOPVSA-N
- G84202
- Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Ester
-
- MDL: MFCD00158646
- インチ: InChI=1S/C28H26N2O7/c31-25-15-16-26(32)30(25)37-27(33)24(29-28(34)36-19-22-9-5-2-6-10-22)17-20-11-13-23(14-12-20)35-18-21-7-3-1-4-8-21/h1-14,24H,15-19H2,(H,29,34)/t24-/m0/s1
- InChIKey: YFQGJQWXLNZGIA-DEOSSOPVSA-N
- SMILES: C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
計算された属性
- 精确分子量: 502.17400
- 同位素质量: 502.17400117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 37
- 回転可能化学結合数: 12
- 複雑さ: 767
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 111Ų
- XLogP3: 3.9
じっけんとくせい
- PSA: 111.24000
- LogP: 4.03910
Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB314057-5 g |
Z-O-Benzyl-L-tyrosine hydroxysuccinimide ester; 95% |
52773-66-7 | 5g |
€253.30 | 2022-03-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296846-5 g |
Z-O-benzyl-L-tyrosine N-hydroxysuccinimide ester, |
52773-66-7 | 5g |
¥1,384.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296846A-25 g |
Z-O-benzyl-L-tyrosine N-hydroxysuccinimide ester, |
52773-66-7 | 25g |
¥5,460.00 | 2023-07-11 | ||
abcr | AB314057-1g |
Z-O-Benzyl-L-tyrosine hydroxysuccinimide ester, 95% (Cbz-L-Tyr(Bzl)-OSu); . |
52773-66-7 | 95% | 1g |
€148.30 | 2023-09-07 | |
1PlusChem | 1P00DA9D-1g |
Z-TYR(BZL)-OSU |
52773-66-7 | ≥ 98% (HPLC) | 1g |
$76.00 | 2025-02-26 | |
abcr | AB314057-25 g |
Z-O-Benzyl-L-tyrosine hydroxysuccinimide ester; 95% |
52773-66-7 | 25g |
€781.70 | 2022-03-03 | ||
TRC | B316410-1g |
Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Ester |
52773-66-7 | 1g |
$ 155.00 | 2023-04-18 | ||
A2B Chem LLC | AG19025-1g |
Z-O-Benzyl-l-tyrosine hydroxysuccinimide ester |
52773-66-7 | ≥ 98% (HPLC) | 1g |
$79.00 | 2024-04-19 | |
A2B Chem LLC | AG19025-25g |
Z-O-Benzyl-l-tyrosine hydroxysuccinimide ester |
52773-66-7 | ≥ 98% (HPLC) | 25g |
$647.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737459-5g |
2,5-Dioxopyrrolidin-1-yl (s)-2-(((benzyloxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoate |
52773-66-7 | 98% | 5g |
¥1164.00 | 2024-05-10 |
Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Ester 関連文献
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Esterに関する追加情報
Introduction to Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Ester (CAS No. 52773-66-7)
Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Ester, identified by its Chemical Abstracts Service (CAS) number 52773-66-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of protease inhibitors and enzyme-targeted therapeutics. Its unique structural features, combining a tyrosine moiety with a succinimide ester group, make it a versatile building block for designing novel drugs that interact with specific biological targets.
The Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Ester is derived from L-tyrosine, an essential amino acid that plays a pivotal role in the synthesis of proteins and neurotransmitters. The incorporation of a benzyl group at the oxygen atom and a hydroxysuccinimide ester at the carboxyl terminus enhances its reactivity and stability, making it an ideal candidate for further chemical modifications. These modifications can be tailored to achieve specific pharmacological properties, such as improved solubility, bioavailability, and target specificity.
In recent years, the demand for high-quality intermediates like Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Ester has surged due to advancements in drug discovery technologies. The compound is widely used in the synthesis of peptide-based drugs, where its ability to form stable amide bonds under mild conditions is particularly valuable. Additionally, it has been employed in the development of protease inhibitors, which are critical for treating diseases such as cancer, HIV, and hepatitis.
One of the most compelling applications of Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Ester is in the field of targeted protein degradation. Recent studies have demonstrated that small molecules capable of inducing proteasomal degradation of disease-causing proteins can offer therapeutic advantages over traditional inhibitors. The compound's structural framework allows for the design of molecules that can selectively bind to and degrade target proteins, thereby restoring normal cellular function. This approach has shown promise in preclinical trials for conditions such as Huntington's disease and certain types of cancer.
The synthesis of Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Ester involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the protection of the hydroxyl group on L-tyrosine using a benzylating agent, followed by conversion into the corresponding hydroxysuccinimide ester. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), have been optimized to improve yield and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
Quality control and analytical characterization are paramount when dealing with intermediates like Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Ester. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to confirm structural integrity and purity. These analytical methods provide critical data that ensures the compound's suitability for downstream applications in drug development.
The pharmaceutical industry continues to explore new ways to leverage Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Ester in drug design. Emerging research suggests its potential use in modulating enzyme activity through covalent inhibition or in developing vaccines targeting pathogenic proteins. The compound's ability to undergo selective modifications opens up avenues for creating next-generation therapeutics with enhanced efficacy and reduced side effects.
Moreover, Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Ester has found utility in diagnostic applications, particularly in enzyme-linked immunosorbent assays (ELISAs) where it serves as a key intermediate in antibody conjugation. Its stability under various conditions makes it an excellent candidate for biochemical assays aimed at detecting biomarkers associated with diseases.
The future prospects of Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Ester are bright, driven by ongoing research into novel drug targets and therapeutic strategies. As our understanding of disease mechanisms deepens, so does the need for sophisticated molecular tools like this compound to address complex biological challenges. Collaborative efforts between academia and industry are essential to translate these findings into tangible medical breakthroughs.
52773-66-7 (Z-O-Benzyl-L-tyrosine Hydroxysuccinimide Ester) Related Products
- 10068-67-4(Z-TYR(TBU)-OSU)
- 3397-32-8(Z-Phe-OSu)
- 1805076-14-5(Ethyl 6-iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylate)
- 922022-40-0(2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-phenylethyl)acetamide)
- 1019095-15-8(2-chloro-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}benzamide)
- 10412-36-9(2-(dichloromethylidene)cyclohexan-1-one)
- 1384709-44-7(5-bromo-2-chloro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-3-carboxamide)
- 1248257-16-0(2-(Diethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid)
- 2228501-61-7(tert-butyl N-3-(1,1-difluoro-2-hydroxyethyl)-4-hydroxyphenylcarbamate)
- 1797727-04-8(2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide)
